molecular formula C10H12O2 B040368 (S)-2-(4-Methylphenyl)propionic acid CAS No. 124709-72-4

(S)-2-(4-Methylphenyl)propionic acid

Cat. No. B040368
CAS RN: 124709-72-4
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-QMMMGPOBSA-N
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Description

“(S)-2-(4-Methylphenyl)propionic acid” is also referred to as α,4-Dimethylphenylacetic acid . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .


Molecular Structure Analysis

The molecular formula of “(S)-2-(4-Methylphenyl)propionic acid” is C10H12O2 . Its average mass is 164.201 Da and its monoisotopic mass is 164.083725 Da .

Scientific Research Applications

Material Science

Researchers in material science may use (S)-2-(4-Methylphenyl)propionic acid to develop new materials with desired properties. Its molecular structure can be a key component in polymers, coatings, and other materials that require specific mechanical or chemical properties.

These applications highlight the compound’s importance and versatility in scientific research across various fields . Each application takes advantage of the compound’s unique chemical structure, demonstrating its value in advancing technology and science.

Mechanism of Action

While the specific mechanism of action for “(S)-2-(4-Methylphenyl)propionic acid” is not available, propionic acidemia, a related compound, is caused by mutations in an enzyme called propionyl-CoA carboxylase . CoA is a helper molecule essential for energy metabolism .

properties

IUPAC Name

(2S)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290980
Record name (S)-2-(4-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Methylphenyl)propionic acid

CAS RN

124709-72-4
Record name (S)-2-(4-Methylphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124709-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)propionic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYLPHENYL)PROPIONIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2ZQO15R5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of enantioselectivity in the context of the research paper, and how does Novozym 435 contribute to this?

A1: Enantioselectivity is crucial in this research because it refers to the selective synthesis or separation of one enantiomer of a chiral molecule over the other. [] (S)-2-(4-Methylphenyl)propionic acid exists as two enantiomers – (R) and (S) forms – which have identical physical properties but can exhibit different biological activities. The research paper focuses on using Novozym 435, a lipase enzyme, to selectively esterify the (S)-enantiomer of 2-(4-Methylphenyl)propionic acid. [] This enzymatic approach allows for the production of enantiomerically pure (S)-2-(4-Methylphenyl)propionic acid esters, which are valuable building blocks for pharmaceuticals and other fine chemicals.

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